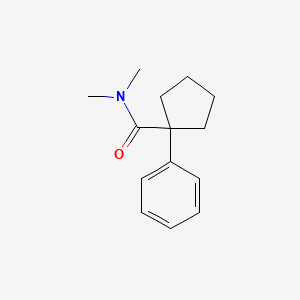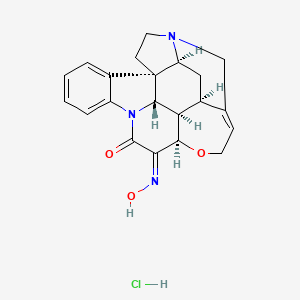
Strychnidine-10,11-dione, 11-oxime, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strychnidine-10,11-dione, 11-oxime, monohydrochloride is a chemical compound with the molecular formula C21H22ClN3O3 and a molecular weight of 399.87068 . It is a derivative of strychnidine, a well-known alkaloid.
準備方法
The synthesis of Strychnidine-10,11-dione, 11-oxime, monohydrochloride typically involves multiple steps, starting from strychnidineThe final step involves the formation of the monohydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
化学反応の分析
Strychnidine-10,11-dione, 11-oxime, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to form different reduced forms of the compound.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Strychnidine-10,11-dione, 11-oxime, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the nervous system.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Strychnidine-10,11-dione, 11-oxime, monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the nervous system, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
類似化合物との比較
Strychnidine-10,11-dione, 11-oxime, monohydrochloride can be compared with other similar compounds, such as:
Strychnidine: The parent compound, which has a different set of chemical properties and biological activities.
Strychnidine-10,11-dione: The immediate precursor in the synthesis of the oxime derivative.
Strychnidine-10,11-dione, 11-oxime: The non-salt form of the compound.
The uniqueness of this compound lies in its specific chemical structure and the presence of the oxime group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
24180-58-3 |
|---|---|
分子式 |
C21H22ClN3O3 |
分子量 |
399.9 g/mol |
IUPAC名 |
(4aR,5aS,8aR,13aS,15Z,15aR,15bR)-15-hydroxyimino-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride |
InChI |
InChI=1S/C21H21N3O3.ClH/c25-20-17(22-26)18-16-12-9-15-21(6-7-23(15)10-11(12)5-8-27-18)13-3-1-2-4-14(13)24(20)19(16)21;/h1-5,12,15-16,18-19,26H,6-10H2;1H/b22-17-;/t12-,15-,16-,18+,19-,21+;/m0./s1 |
InChIキー |
KNQCFZQEDQZUJM-FRKGCQQESA-N |
異性体SMILES |
C1CN2CC3=CCO[C@@H]\4[C@@H]5[C@H]3C[C@H]2[C@@]16[C@H]5N(C7=CC=CC=C67)C(=O)/C4=N\O.Cl |
正規SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7=CC=CC=C67)C(=O)C4=NO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



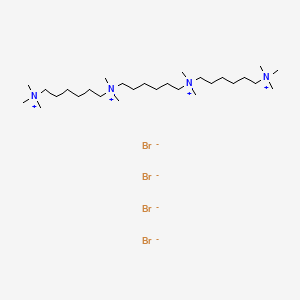




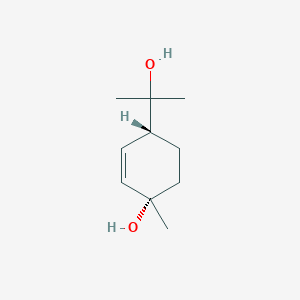
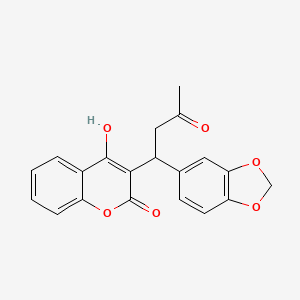
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
